2-Ethyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(4-methylpiperazin-1-yl)-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c1-3-14-19-18-23(20-14)17(25)16(28-18)15(22-10-8-21(2)9-11-22)12-4-6-13(7-5-12)24(26)27/h4-7,15,25H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCPUJKVFKXSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole precursors, followed by their fusion to form the thiazolo[3,2-b][1,2,4]triazole core. The subsequent steps involve the introduction of the ethyl group at the 2-position and the attachment of the (4-methylpiperazin-1-yl)(4-nitrophenyl)methyl group at the 5-position. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process. The industrial methods aim to achieve high yields, consistent quality, and compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amine group, typically using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion of nitro groups to amine groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-Ethyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigation of its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Evaluation of its pharmacological effects and potential therapeutic applications in treating diseases.
Industry: Use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]: A compound with a similar piperazine and nitrophenyl structure but different core rings.
4-(4-Methylpiperazin-1-yl)-2-nitrophenyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
2-Ethyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol stands out due to its unique combination of a thiazole-triazole fused ring system and the specific positioning of the ethyl and (4-methylpiperazin-1-yl)(4-nitrophenyl)methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-Ethyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by a thiazolo-triazole framework with substituents that enhance its biological properties. The presence of a 4-methylpiperazine moiety and a 4-nitrophenyl group are particularly noteworthy for their roles in modulating biological interactions.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, molecular docking studies have shown that these compounds can effectively scavenge free radicals and reduce oxidative stress markers in vitro .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been highlighted in various studies. Molecular docking simulations suggest that it may inhibit key inflammatory pathways by interacting with specific receptors involved in the inflammatory response .
Anticancer Activity
Notably, derivatives of thiazolo[3,2-b][1,2,4]triazoles have been reported to possess anticancer properties. For example, related compounds have shown efficacy against various cancer cell lines, with IC50 values indicating potent cytotoxic effects. A study demonstrated that certain triazole derivatives exhibited selective toxicity towards colon carcinoma cells (HCT-116) with IC50 values as low as 6.2 μM .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
- Modulation of Gene Expression : It has been suggested that this compound can influence the expression of genes associated with apoptosis and cell cycle regulation.
- Interaction with Cellular Receptors : The piperazine and nitrophenyl groups facilitate binding to various cellular receptors, potentially altering signaling pathways.
Case Studies
Several studies have documented the biological activity of similar compounds:
Study 1: Antioxidant and Anti-inflammatory Effects
A study published in Pharmaceutical Research evaluated the antioxidant capacity of thiazole derivatives using DPPH and ABTS assays. Results indicated that compounds with nitro substitutions exhibited enhanced radical scavenging abilities .
Study 2: Anticancer Efficacy
In another investigation, thiazolo[3,2-b][1,2,4]triazole derivatives were screened against multiple cancer cell lines. The findings revealed significant cytotoxicity against breast cancer (T47D) and colon cancer (HCT-116) cell lines with IC50 values ranging from 6 to 43 μM depending on the specific derivative tested .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing heterocyclic compounds containing thiazolo-triazole scaffolds?
- Answer : A two-step procedure is often used: (1) Formation of the thiosemicarbazide intermediate via condensation of carboxylic acid hydrazides with phenylisothiocyanate under reflux in ethanol . (2) Cyclization of intermediates using heterogenous catalysis (e.g., Bleaching Earth Clay at pH 12.5 in PEG-400) at 70–80°C, followed by TLC monitoring and recrystallization in aqueous acetic acid . Key considerations include stoichiometric control of reagents (e.g., chlorobenzoyl chloride) and solvent selection to optimize yield .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Answer :
- IR Spectroscopy : Identify characteristic peaks for nitro groups (~1520 cm⁻¹), thiazole C-S stretching (~690 cm⁻¹), and hydroxyl groups (~3400 cm⁻¹) .
- ¹H NMR : Assign signals for ethyl groups (δ 1.2–1.4 ppm, triplet), aromatic protons (δ 7.2–8.2 ppm, multiplet), and piperazine protons (δ 2.4–3.1 ppm, multiplet) .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula.
Q. What preliminary assays are recommended to evaluate biological activity?
- Answer :
- In vitro enzyme inhibition : Test against fungal 14-α-demethylase (PDB: 3LD6) using a fluorescence-based assay, with IC₅₀ calculations .
- Antimicrobial screening : Use agar diffusion methods against Candida albicans or Staphylococcus aureus to determine MIC values .
- Solubility profiling : Assess in DMSO/PBS mixtures to guide dosing for subsequent assays .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Answer : Use SHELXL for refinement:
- Collect high-resolution data (≤1.0 Å) using synchrotron radiation.
- Apply twin refinement if twinning is detected (e.g., using HKL-3000 for data integration).
- Validate hydrogen bonding and van der Waals interactions involving the 4-nitrophenyl and piperazinyl groups .
- Cross-validate with DFT-calculated bond lengths/angles to resolve electron density ambiguities .
Q. What computational strategies predict the compound’s interaction with target enzymes?
- Answer :
- Molecular docking : Use AutoDock Vina with flexible residues in the active site of 14-α-demethylase. Focus on hydrogen bonds between the triazole ring and heme iron .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex, analyzing RMSD and binding free energy (MM-PBSA) .
- Pharmacophore modeling : Map electrostatic and hydrophobic features using Schrödinger’s Phase to prioritize derivatives for synthesis .
Q. How should contradictory data between in vitro and in vivo efficacy be addressed?
- Answer :
- Metabolic stability : Perform hepatic microsome assays (human/rat) to identify rapid degradation pathways (e.g., nitro group reduction) .
- Formulation optimization : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability, followed by PK/PD studies in rodent models .
- Dose-response reevaluation : Use nonlinear regression models (e.g., Hill equation) to reconcile EC₅₀ discrepancies between assays .
Q. What strategies improve synthetic yield of the thiazolo-triazole core under scale-up conditions?
- Answer :
- Catalyst screening : Test alternatives to Bleaching Earth Clay (e.g., Amberlyst-15) to reduce reaction time .
- Flow chemistry : Implement continuous flow reactors with in-line IR monitoring to maintain optimal temperature (70–80°C) and minimize side products .
- Green chemistry : Replace PEG-400 with cyclopentyl methyl ether (CPME) for easier solvent recovery and lower E-factor .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (CIF files) with Cambridge Structural Database entries to confirm novelty .
- Statistical rigor : Use ANOVA with Tukey’s post hoc test for biological triplicates; report 95% confidence intervals .
- Ethical compliance : Adhere to OECD guidelines (e.g., Test No. 423) for acute toxicity profiling in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
